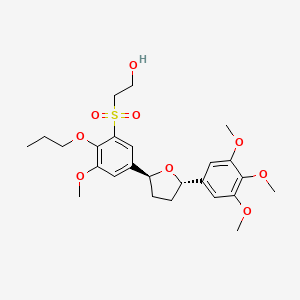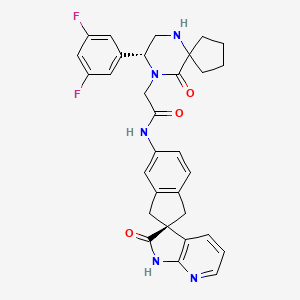![molecular formula C19H19ClN4O B1676676 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 315698-36-3](/img/structure/B1676676.png)
5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives, including 5-Chloro-quinolin-8-ol , have been extensively studied for their antimicrobial properties. They are known to exhibit good activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity depends significantly on the substitution on the heterocyclic pyridine ring .
Antimalarial Agents
The quinoline nucleus is a common feature in many antimalarial drugs. Modifications to the quinoline structure, such as those found in 5-Chloro-quinolin-8-ol , can lead to compounds with potent antimalarial activity. These derivatives are often explored for their efficacy against drug-resistant strains of malaria .
Anticancer Properties
Quinoline derivatives are also being investigated for their potential use in cancer therapy. The structural features of compounds like 5-Chloro-quinolin-8-ol can be optimized to target specific pathways involved in cancer cell proliferation and survival .
Antidepressant and Anticonvulsant
The central nervous system activity of quinoline derivatives makes them candidates for the development of new antidepressant and anticonvulsant medications. The ability to cross the blood-brain barrier and interact with neural receptors is a key focus of research in this area .
Anti-inflammatory and Antioxidant
Inflammation and oxidative stress are involved in many diseases, and quinoline derivatives are researched for their anti-inflammatory and antioxidant effects. Compounds like 5-Chloro-quinolin-8-ol may help in reducing inflammation and neutralizing free radicals .
DNA Synthesis Inhibition
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death. This mechanism is particularly important in the development of new antibiotics .
Wirkmechanismus
Target of Action
It’s worth noting that many compounds with similar structures are often involved in the modulation of neurotransmitter systems .
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific sites, thereby modulating the activity of these targets .
Biochemical Pathways
It’s worth noting that many compounds with similar structures often affect pathways related to neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s worth noting that many compounds with similar structures often have effects on cellular signaling and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Eigenschaften
IUPAC Name |
5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJNANYABTIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



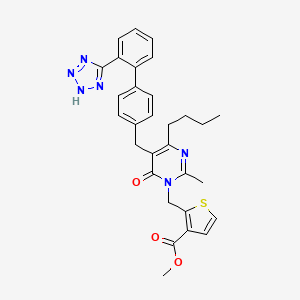
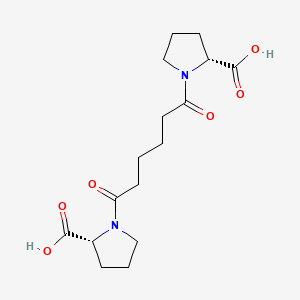
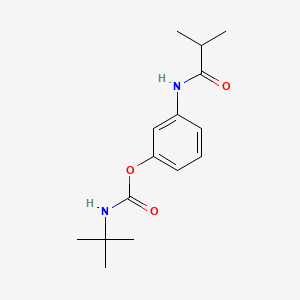




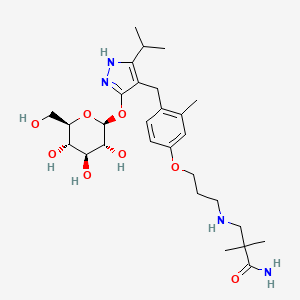
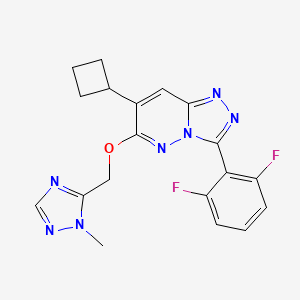


![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
